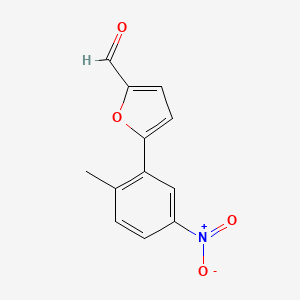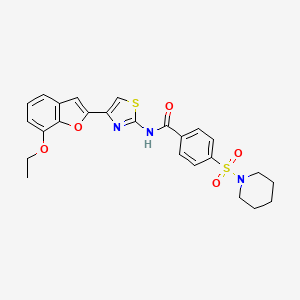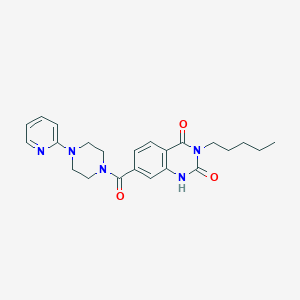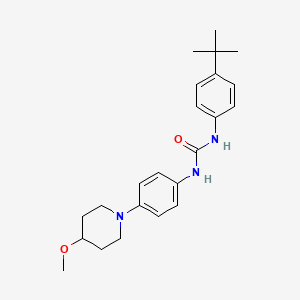
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid, also known as DIMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIMP is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves its ability to inhibit the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other enzymes to the site of damage to repair the DNA. However, if the damage is too severe, PARP can become overactivated and consume large amounts of cellular energy, leading to cell death. By inhibiting PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Biochemical and Physiological Effects
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to induce oxidative stress and activate the p53 pathway, a key regulator of cell cycle progression and apoptosis. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation and turnover. These effects make 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid a valuable tool for studying a variety of cellular processes, including DNA repair, cell cycle progression, and protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is its ability to induce DNA damage and cell death in a controlled and reproducible manner. This makes it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies. However, there are also limitations to the use of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid in lab experiments. For example, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, the effects of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can be influenced by a variety of factors such as cell type, culture conditions, and experimental design.
Orientations Futures
There are many potential future directions for the study of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid. One promising area of research is the development of novel cancer therapies that target PARP inhibition. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid and other PARP inhibitors have shown promise in preclinical studies as potential treatments for a variety of cancers, including breast and ovarian cancer. Another area of research is the development of new tools for studying DNA repair and other cellular processes. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid and other isoquinoline compounds have the potential to be valuable tools for studying a variety of cellular processes and could lead to new insights into the mechanisms of disease and the development of new therapies.
Méthodes De Synthèse
The synthesis of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves the reaction of 2-methylpropanoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can range from 50% to 80%, depending on the specific synthesis conditions.
Applications De Recherche Scientifique
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is in the study of DNA damage and repair mechanisms. 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. By inhibiting PARP, 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Propriétés
IUPAC Name |
2-(1,4-dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,12(17)18)14-7-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIPPYDWCBVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
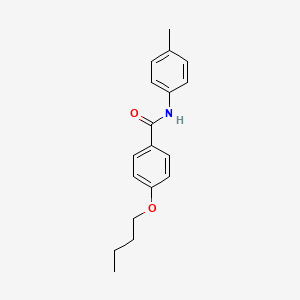
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)

